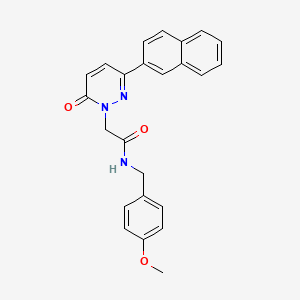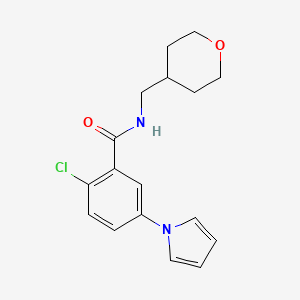![molecular formula C22H22N2O7S B14955117 2-Methyl-3-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}-1-benzofuran-5-yl acetate](/img/structure/B14955117.png)
2-Methyl-3-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}-1-benzofuran-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE is a complex organic compound with a unique structure that combines a benzofuran core with a morpholine sulfonyl phenyl carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization. The morpholine sulfonyl phenyl carbamoyl group is then introduced through a series of nucleophilic substitution reactions. The final step involves the esterification of the benzofuran core with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine sulfonyl phenyl carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE: shares similarities with other benzofuran derivatives and morpholine-containing compounds.
Uniqueness
- The unique combination of a benzofuran core with a morpholine sulfonyl phenyl carbamoyl group gives this compound distinct chemical and biological properties, making it a valuable subject of study in various fields.
Eigenschaften
Molekularformel |
C22H22N2O7S |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
[2-methyl-3-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]-1-benzofuran-5-yl] acetate |
InChI |
InChI=1S/C22H22N2O7S/c1-14-21(19-13-17(31-15(2)25)5-8-20(19)30-14)22(26)23-16-3-6-18(7-4-16)32(27,28)24-9-11-29-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
YZQYKDURDXAWLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-chloro-1H-indol-1-yl)-N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B14955037.png)
![4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955038.png)
![4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B14955040.png)
![N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B14955042.png)

![methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B14955055.png)
![N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide](/img/structure/B14955064.png)
![4-[(4-benzhydrylpiperazino)methyl]-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B14955069.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14955088.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14955089.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955097.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B14955102.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955115.png)
